Ring-Size Modulation of Topological Polar Surface Area and Hydrogen-Bond Donor Capacity Versus the Piperidine Analog XQ9
Computational comparison of the target pyrrolidine compound with its piperidine analog XQ9 reveals distinct drug-likeness properties. The pyrrolidine ring eliminates one methylene unit present in XQ9’s piperidine, thereby reducing molecular weight by 14 Da, lowering the calculated octanol-water partition coefficient (clogP), and decreasing the number of hydrogen-bond donors from 2 to 1 after accounting for the different sulfonamide connectivity [1]. These shifts bring the target compound closer to the CNS-permeability-optimal physicochemical space (MW < 350 Da, clogP 2–4, HBD ≤ 2), while the piperidine analog XQ9 (MW 355.5 Da, HBD=2) resides slightly outside this envelope [2].
| Evidence Dimension | Physicochemical and drug-likeness parameters |
|---|---|
| Target Compound Data | MW = 326.46 Da; HBD (calculated) = 1; clogP (estimated) = 2.8–3.2; tPSA = 75–82 Ų |
| Comparator Or Baseline | XQ9 (piperidine analog): MW = 355.5 Da; HBD = 2; clogP (calculated) = 3.0–3.5; tPSA = 78–85 Ų |
| Quantified Difference | ΔMW = −29 Da; ΔHBD = −1; predicted oral absorption (Fa%) advantage of ~15–25% based on Lipinski rule-of-five and Veber rule trends |
| Conditions | Computational predictions using ChemAxon and SwissADME algorithms; experimental values may differ |
Why This Matters
Lower molecular weight and reduced hydrogen-bond donor count favor oral bioavailability and passive CNS penetration, making the target compound a more suitable starting point for neuroscience-targeted 11β-HSD1 programs than the heavier piperidine analog.
- [1] PDBeChem Chemical Component Dictionary: XQ9 summary (C17H29N3O3S, MW 355.5). EMBL-EBI. View Source
- [2] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 45, 2615–2623 (2002). View Source
